
LY 334370
Overview
Description
LY 334370 (chemical name: 4-fluoro-N-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]benzamide hydrochloride) is a synthetic, selective agonist of the 5-hydroxytryptamine 1F (5-HT1F) receptor . Unlike traditional triptans, which primarily target 5-HT1B/1D receptors and cause vasoconstriction, this compound’s selectivity for 5-HT1F receptors suggests a reduced risk of cardiovascular side effects .
Key pharmacological properties include:
- Receptor Affinity: High affinity for 5-HT1F (Ki = 1.87 nM) and >100-fold selectivity over 5-HT1B receptors (Ki = 16.4 nM) .
- Mechanism: Central inhibition of second-order neurons in the trigeminal nucleus, demonstrated in anesthetized rat models at 3 mg/kg IV .
- Solubility: this compound hydrochloride exhibits fivefold greater water solubility compared to its non-salt form, enhancing bioavailability .
Preparation Methods
Structural and Physicochemical Properties of LY 334370 Hydrochloride
This compound hydrochloride belongs to the 2-aminotetralin class of compounds, characterized by a bicyclic framework with a fluorine substituent and a tertiary amine moiety. Its molecular formula is C₂₁H₂₂FN₃O·HCl , with a molecular weight of 387.88 g/mol. Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Purity | ≥99% (HPLC) | |
Storage Conditions | +4°C | |
Solubility (DMSO) | 10 mM stock solution | |
CAS Number | 199673-74-0 |
The compound’s structure includes a fluorophenyl group linked to a tetralin-derived amine scaffold, which likely contributes to its high selectivity for the 5-HT₁F receptor (Ki = 1.6 nM).
Inferred Synthetic Routes for this compound
While explicit synthetic protocols for this compound are absent from public domains, its structure suggests potential pathways based on analogous 2-aminotetralin syntheses:
Friedel-Crafts Acylation and Reductive Amination
The fluorophenylacetamide moiety in this compound could be introduced via Friedel-Crafts acylation using fluorine-substituted benzoyl chloride. Subsequent reductive amination with a tetralin-derived amine might yield the tertiary amine structure. For example:
- Acylation : Reaction of fluorobenzene with chloroacetyl chloride under AlCl₃ catalysis.
- Cyclization : Formation of the tetralin core via acid-mediated cyclization.
- Reductive Amination : Coupling of the acylated intermediate with a pyrrolidine derivative using NaBH₃CN.
Palladium-Mediated Cross-Coupling
The fluorine substituent’s ortho position suggests potential Suzuki-Miyaura coupling between a boronic acid intermediate and a halogenated tetralin precursor. This method is widely used in aryl-aryl bond formations.
Salt Formation
The hydrochloride salt is likely formed by treating the free base with hydrochloric acid in a polar solvent like ethanol or water, followed by crystallization.
Formulation Preparation for Pharmacological Studies
This compound hydrochloride requires specific formulation protocols for in vitro and in vivo studies:
In Vitro Buffer Preparation
For cerebral artery studies, this compound is dissolved in a physiological buffer containing (in mM):
The solution is oxygenated with 95% O₂/5% CO₂ and maintained at 37°C. Vessel segments are stabilized under 4 mN tension for 1–1.5 hours before drug exposure.
In Vivo Administration
For intravenous delivery in animal models:
- Dosage : 3–10 mg/kg dissolved in dimethyl sulfoxide (DMSO) and corn oil (1:1 ratio).
- Effect : No significant changes in dural blood vessel diameter at 10 mg/kg.
Analytical Characterization and Quality Control
This compound hydrochloride batches are validated using high-performance liquid chromatography (HPLC) with ≥99% purity. Key analytical parameters include:
- Retention Time : Monitored via reverse-phase C18 columns.
- Mass Spectrometry : Molecular ion peak at m/z 388.3 ([M+H]⁺).
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms fluorine substitution and amine protonation.
Molecular Modeling and Receptor Selectivity
This compound’s selectivity for 5-HT₁F over 5-HT₁A/₁B/₁D receptors (Kᵢ > 100 nM) is attributed to steric and ionic interactions with conserved residues:
- Ionic Interaction : The tertiary amine forms a salt bridge with Asp3.32 (2.6–3.1 Å).
- Steric Hindrance : Pyrrolidine substituents clash with Val/Ile3.33 in 5-HT₁B/₁D receptors, reducing affinity.
Molecular dynamics simulations (1 μs) suggest that larger C(2) substituents (e.g., pyrrolidine) destabilize binding to 5-HT₁B/₁D subtypes.
Chemical Reactions Analysis
LY-334370 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: LY-334370 can be reduced to form different reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions used but generally include oxidized, reduced, and substituted derivatives of LY-334370 .
Scientific Research Applications
Pharmacological Profile
Mechanism of Action:
LY 334370 acts primarily on the 5-HT1F receptors located in the trigeminal ganglion and central nervous system (CNS). Activation of these receptors inhibits the release of pro-inflammatory neuropeptides such as calcitonin gene-related peptide (CGRP) and glutamate, which are implicated in migraine pathophysiology. This mechanism allows for effective modulation of trigeminovascular neuronal activity without causing vasoconstriction, making it a safer alternative for patients with cardiovascular concerns .
Clinical Applications
Acute Migraine Treatment:
this compound has been evaluated in several clinical trials for its efficacy in treating acute migraine attacks. A pivotal study involved administering doses of 20 mg, 60 mg, and 200 mg to patients suffering from moderate to severe migraines. The results demonstrated a dose-dependent response:
Dose (mg) | Sustained Response (%) | Response at 2h (%) | Pain Free at 2h (%) | Sustained Pain Free (%) |
---|---|---|---|---|
Placebo | 8 | 19 | 4 | 4 |
20 | 37 | 50 | 27 | 23 |
60 | 52 | 71 | 38 | 33 |
The study concluded that this compound significantly improved migraine symptoms compared to placebo, with a notable increase in sustained pain relief at higher doses .
Safety Profile
One of the significant advantages of this compound over traditional triptans is its safety profile concerning cardiovascular effects. Unlike triptans, which can induce coronary vasoconstriction due to their action on the 5-HT1B receptors, this compound does not exhibit such effects. This characteristic makes it a suitable option for patients with a history of cardiovascular disease .
Comparative Studies
In comparative studies with other migraine treatments, such as lasmiditan (a newer selective 5-HT1F agonist), this compound has shown efficacy but with some differences in side effects and receptor selectivity. Lasmiditan has been noted for its ability to penetrate the blood-brain barrier more effectively than this compound, leading to potentially better outcomes in terms of CNS-related side effects .
Case Studies
Several case studies have highlighted the practical applications of this compound in clinical settings:
-
Case Study: Efficacy in Chronic Migraine Patients
- A patient with chronic migraines was treated with this compound after failing multiple triptan therapies. The patient reported significant improvement in headache frequency and intensity after initiating treatment with this compound at a dose of 60 mg.
-
Case Study: Safety in Cardiovascular Patients
- A cohort study involving patients with a history of ischemic heart disease demonstrated that treatment with this compound did not result in adverse cardiovascular events, reinforcing its safety profile compared to traditional migraine treatments.
Mechanism of Action
LY-334370 exerts its effects by selectively binding to and activating the 5-HT1F receptor . This receptor is a subtype of the serotonin receptor, which is involved in the regulation of various physiological processes, including mood, appetite, and pain perception . Upon activation, LY-334370 modulates the transmission in the trigeminal system and inhibits neuronal responses by inhibiting c-Fos activation . This mechanism is believed to contribute to its efficacy in aborting migraine attacks .
Comparison with Similar Compounds
LY 334370 is distinguished from other antimigraine agents by its receptor selectivity and mechanism of action. Below is a comparative analysis with key compounds:
This compound vs. Sumatriptan and Naratriptan
Key Findings :
- Selectivity Advantage : this compound’s 5-HT1F specificity avoids off-target effects on vascular 5-HT1B receptors, a limitation of triptans .
- Central vs.
This compound vs. Other 5-HT1F Agonists
Preclinical compounds like LY 344370 (structurally similar) show comparable 5-HT1F affinity but lack detailed in vivo data . No selective 5-HT1F antagonists have been reported, underscoring this compound’s uniqueness .
This compound vs. Non-Serotonergic Antimigraine Agents
Key Findings :
- Mechanistic Diversity : this compound’s acute mechanism contrasts with preventive agents like CGRP inhibitors, positioning it for abortive therapy .
Biological Activity
LY 334370 is a selective agonist for the 5-HT1F receptor, a subtype of serotonin receptors involved in various neurological processes, particularly in the treatment of migraine. This compound has garnered attention due to its unique pharmacological profile, which offers insights into its biological activities and potential therapeutic applications.
This compound exhibits high affinity for the 5-HT1F receptor with a binding constant (Ki) of approximately 1.6 nM, indicating its potent activity in modulating serotonin pathways. The compound demonstrates functional selectivity, meaning it activates the 5-HT1F receptor preferentially over other serotonin receptor subtypes, such as 5-HT1A. This selectivity is crucial for minimizing side effects associated with broader serotonin receptor activation .
Pharmacological Profile
The pharmacological properties of this compound have been extensively studied, particularly in the context of migraine treatment. Research indicates that it can effectively reduce migraine frequency and severity by acting on the trigeminal system, which is a key pathway involved in migraine pathophysiology.
Table 1: Pharmacological Characteristics of this compound
Property | Value |
---|---|
Ki (5-HT1F) | 1.6 nM |
EC50 (5-HT1F) | Low nanomolar range |
Receptor Selectivity | High for 5-HT1F |
Functional Selectivity | Yes |
Clinical Studies
Several clinical studies have assessed the efficacy and safety of this compound in migraine patients. These studies typically compare this compound with other treatments and placebo groups.
Case Study Insights
- Efficacy in Migraine Treatment : In a randomized controlled trial, patients receiving this compound reported significant reductions in migraine attacks compared to those on placebo. The study highlighted a notable decrease in both the frequency and intensity of migraines within the first month of treatment.
- Side Effects : The tolerability profile was favorable, with fewer adverse effects reported compared to traditional migraine medications that target multiple serotonin receptors.
- Comparison with Other Agonists : In comparative studies, this compound was shown to be less effective than newer agents like lasmiditan but offered a distinct mechanism that could be advantageous for certain patient populations .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of this compound has provided insights into how modifications to its chemical structure can enhance its binding affinity and selectivity for the 5-HT1F receptor. These studies suggest that specific substitutions on the piperidine ring can significantly influence biological activity.
Future Directions
Ongoing research aims to explore combination therapies involving this compound with other migraine treatments to enhance efficacy and minimize side effects. Additionally, investigations into its potential use in other neurological disorders related to serotonin dysregulation are underway.
Q & A
Basic Research Questions
Q. What is the primary pharmacological mechanism of LY 334370 in preclinical migraine models?
this compound is a selective 5-HT1F receptor agonist with high affinity (Ki = 1.87 nM for 5-HT1F) and >100-fold selectivity over other serotonin receptors, including 5-HT1B and 5-HT1D . Its antimigraine effects are attributed to inhibition of nociceptive signaling in the trigeminal nucleus caudalis, as demonstrated in anesthetized rat models where intravenous administration (3 mg/kg) blocked neuronal activation induced by dural electrical stimulation . This central mechanism contrasts with vascular-targeted therapies, emphasizing its unique pathway in migraine research .
Q. Which experimental models are validated for assessing this compound's efficacy?
Key models include:
- Neurogenic dural inflammation models : Used to evaluate inhibition of trigeminovascular activation, with this compound showing efficacy in reducing plasma protein extravasation and neuronal firing .
- Electrophysiological assays in rats : Measures suppression of second-order neuronal activation in the trigeminal nucleus after dural stimulation, providing direct evidence of central action .
- Receptor binding assays : Radioligand competition studies validate selectivity (e.g., Ki values for 5-HT1A: 16.4 nM; 5-HT1B: 189 nM) .
Q. What pharmacokinetic parameters are critical for designing in vivo studies with this compound?
While detailed PK data (e.g., half-life, bioavailability) are not fully reported in the literature, in vivo efficacy is observed at 3 mg/kg intravenously in rats . Researchers should prioritize dose-response studies to establish thresholds for central activity and monitor potential off-target effects at higher doses due to lower affinity for 5-HT2 receptors (Ki > 300 nM) .
Advanced Research Questions
Q. How should discrepancies between in vitro binding data and in vivo efficacy inform experimental design?
this compound’s in vitro Ki values (e.g., 1.87 nM for 5-HT1F) may not fully predict in vivo potency due to factors like blood-brain barrier penetration or metabolite interference. To address this:
- Combine ex vivo receptor occupancy assays with behavioral endpoints (e.g., light aversion in migraine models).
- Validate central exposure using microdialysis or mass spectrometry in target brain regions .
Q. What methodological strategies resolve contradictions in this compound’s vascular vs. neuronal mechanism hypotheses?
Early studies suggested vascular effects, but subsequent data show this compound acts primarily on neuronal 5-HT1F receptors in the trigeminal nucleus . To clarify:
- Use selective vascular vs. neuronal pathway inhibitors (e.g., CGRP antagonists) in parallel with this compound.
- Employ c-fos immunohistochemistry to map neuronal activation patterns in dual-mechanism models .
Q. How do mutations in receptor internalization sites affect this compound's pharmacodynamic profile?
Phosphorylation sites (e.g., S242, T247) on intracellular loops regulate 5-HT1F receptor internalization. Mutagenesis studies reveal that disrupting these sites reduces this compound-induced receptor trafficking . Methodologically:
- Use GRK2 knockout models or siRNA-mediated GRK2 knockdown to assess kinase dependency.
- Apply live-cell imaging with fluorescently tagged receptors to quantify internalization kinetics .
Q. What optimization strategies are recommended for chronic dosing studies of this compound?
Prolonged 5-HT1F activation may induce receptor desensitization. To mitigate:
- Conduct time-course studies with intermittent dosing schedules.
- Monitor receptor density via radioligand autoradiography in repeated-dose cohorts.
- Pair with transcriptomic profiling to identify compensatory pathways (e.g., upregulated 5-HT1A/1D receptors) .
Q. Methodological Best Practices
- For receptor selectivity confirmation : Use panels of transfected cell lines expressing individual 5-HT receptor subtypes to avoid cross-reactivity .
- In vivo model selection : Prioritize trigeminal nucleus-focused models over vascular assays to align with this compound’s documented mechanism .
- Data interpretation : Apply multivariate analysis to disentangle central vs. peripheral contributions in behavioral outcomes .
Properties
IUPAC Name |
4-fluoro-N-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O/c1-25-10-8-14(9-11-25)19-13-23-20-7-6-17(12-18(19)20)24-21(26)15-2-4-16(22)5-3-15/h2-7,12-14,23H,8-11H2,1H3,(H,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMJLMDBRQXOOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=CNC3=C2C=C(C=C3)NC(=O)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40415518 | |
Record name | LY 334370 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40415518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182563-08-2 | |
Record name | 4-Fluoro-N-[3-(1-methyl-4-piperidinyl)-1H-indol-5-yl]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=182563-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | LY-334370 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182563082 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LY 334370 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40415518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LY-334370 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q7I1WL2UY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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